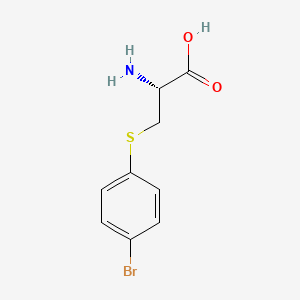

S-(4-Bromophenyl)-L-cysteine

Description

Cysteine Conjugate Beta-Lyase-Mediated C–S Bond Cleavage Pathways

Cysteine conjugate beta-lyases (EC 4.4.1.13) catalyze the cleavage of the carbon-sulfur (C–S) bond in S-(4-bromophenyl)-L-cysteine through a pyridoxal 5′-phosphate (PLP)-dependent α,β-elimination reaction. This enzyme family facilitates the conversion of the substrate into three products: 4-bromothiophenol, ammonia, and pyruvate. The reaction proceeds via a two-step mechanism. Initially, the PLP cofactor forms a Schiff base with the amino group of the cysteine conjugate, inducing electron redistribution that weakens the C–S bond. This step generates an unstable 2-aminoprop-2-enoate intermediate, which spontaneously tautomerizes to 2-iminopropanoate before hydrolyzing to pyruvate and ammonia.

The human hepatic cysteine conjugate beta-lyase exhibits a pH optimum of 8.5 and a Michaelis constant ($$K_m$$) of 0.7 mM for this compound. Structural studies of homologous bacterial enzymes reveal a conserved active site architecture featuring a PLP-binding lysine residue and a hydrophobic pocket that accommodates the 4-bromophenyl moiety. Species-specific differences in beta-lyase activity are notable: human renal cytosolic beta-lyase demonstrates approximately 10% of the activity observed in rat counterparts when assayed with S-(2-benzothiazolyl)-L-cysteine.

Table 1: Comparative Kinetic Parameters of Beta-Lyase Activity

| Species | Subcellular Localization | $$K_m$$ (mM) | $$V_{max}$$ (µmol/min/mg) |

|---|---|---|---|

| Human | Hepatic cytosol | 0.7 | 9.35 |

| Rat | Renal cytosol | 0.97 | 2.78 |

Properties

CAS No. |

68724-10-7 |

|---|---|

Molecular Formula |

C9H10BrNO2S |

Molecular Weight |

276.15 g/mol |

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H10BrNO2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |

InChI Key |

JULKRQGCYVMHSB-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1SC[C@@H](C(=O)O)N)Br |

Canonical SMILES |

C1=CC(=CC=C1SCC(C(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing S-(4-Bromophenyl)-L-cysteine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound.

Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of a bromine atom onto a phenyl ring, followed by the attachment of the cysteine moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving continuous flow reactors and automated systems for precise control .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(4-Bromophenyl)-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, thiols, palladium catalysts.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

S-(4-Bromophenyl)-L-cysteine is a L-cysteine thioether and a bromoamino acid . While the provided search results do not offer extensive details on the applications of this compound, they do provide some insight into the uses of related compounds and methods of synthesis that suggest potential applications.

Scientific Research Applications

- HIV Protease Inhibitors S-Phenyl-L-cysteine, a related compound, has potential as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV) . Its chemical configuration is comparable to the anti-AIDS drug nelfinavir, suggesting it can act as an effective HIV protease suppressant .

- Synthesis of Pharmaceutically Active Compounds S-Aryl cysteines, which include this compound, are useful intermediates in the synthesis of various pharmaceutically active compounds and in biological studies of metabolism .

- Targeting HIV Chiral S-aryl-L-cysteines have been used to target HIV as a therapy for the treatment of AIDS . High enantioselective synthesis of chiral drugs like S-aryl cysteine can lead to desired therapeutic activity with reduced undesired side effects .

- Liver Protein Binding Studies S-(bromophenyl)cysteine isomers have been isolated from liver proteins of bromobenzene-treated rats, indicating their use in studying the effects of bromobenzene metabolites on the liver .

Methods of Synthesis

- Chemoenzymatic Synthesis Optically active S-phenyl-L-cysteine can be synthesized from low-cost bromobenzene using tryptophan synthase . This method involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase .

- Stereoselective Synthesis Novel processes exist for the stereoselective synthesis of S-aryl cysteine and its derivatives, providing enantiomerically enriched S-aryl L- or D-cysteine with an enantiomeric excess greater than 96% . One method involves contacting cystine with a coupling agent and then with an aryl halide .

- Phase-Transfer Catalyzed Nucleophilic Displacement N-protected serine ester mesylate or tosylate can undergo phase-transfer catalyzed nucleophilic displacement using aryl thiols to prepare the corresponding N-protected S-aryl-L-cysteine derivatives .

Mechanism of Action

Molecular Targets and Pathways: S-(4-Bromophenyl)-L-cysteine exerts its effects primarily through interactions with cysteine-dependent enzymes. The bromophenyl group can enhance binding affinity and specificity for certain enzyme active sites. The compound can inhibit enzyme activity by forming covalent bonds with the cysteine residues in the active site, leading to enzyme inactivation .

Comparison with Similar Compounds

The biological and chemical properties of S-substituted L-cysteine derivatives vary significantly based on the substituent attached to the sulfur atom. Below is a systematic comparison:

Structural and Physicochemical Properties

Key Observations :

- Electron Effects : Nitrophenyl and bromophenyl groups are electron-withdrawing, but nitro groups increase polarity, reducing membrane permeability compared to bromophenyl .

- Diastereomer Formation : S-(1,2-Dicarboxyethyl)-L-cysteine exhibits diastereomers due to asymmetric carbons, complicating chromatographic analysis .

Anticancer Prodrugs

- S-(6-Purinyl)-L-cysteine and S-(guanin-6-yl)-L-cysteine : These derivatives act as kidney-selective prodrugs, leveraging high γ-glutamyl transpeptidase (γGT) activity in renal tissues for activation .

- S-(Methoxytrityl)-L-cysteine : Inhibits Eg5 kinesin, a mitotic spindle protein, showing efficacy in castration-resistant prostate cancer .

Nephrotoxic Agents

- S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) : Metabolized by β-lyase into reactive thiols, causing renal proximal tubular necrosis .

- S-(2-Benzothiazolyl)-L-cysteine : Serves as a β-lyase substrate but with lower nephrotoxicity compared to DCVC .

Analytical Challenges

- S-(1,2-Dicarboxyethyl)-L-cysteine : Requires high-performance liquid chromatography (HPLC) with 2,4-dinitrofluorobenzene derivatization for quantification due to diastereomer formation .

- S-(4-Nitrophenyl)-L-cysteine : Commercial kits (e.g., GLPBIO) provide standardized solutions (25 µL, 10 mM), emphasizing its stability in research settings .

- This compound: No specific analytical challenges reported, but its hydrophobicity may necessitate reverse-phase HPLC for purification .

Metabolic Pathways

- β-Lyase Substrates : S-(2-Benzothiazolyl)-L-cysteine and DCVC are metabolized by β-lyase into toxic thiols, whereas this compound’s metabolism remains uncharacterized .

Biological Activity

S-(4-Bromophenyl)-L-cysteine is a sulfur-containing amino acid derivative notable for its structural features and biological activities. This compound, characterized by the presence of a bromobenzene moiety attached to the sulfur atom of L-cysteine, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound is classified as a zwitterion, possessing both positively and negatively charged functional groups. Its chemical formula is C₉H₈BrN₃O₂S, reflecting its complex structure that influences its reactivity and interactions with biological macromolecules. The unique halogen substitution pattern may confer distinct pharmacological properties compared to other cysteine derivatives.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Research indicates that this compound exhibits potential antitumor properties. It has been shown to modulate various enzymatic pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.

- Metabolic Pathways : This compound acts as a substrate for cysteine-conjugate transaminase, implicating it in amino acid metabolism and detoxification processes. Its interactions within metabolic pathways suggest a role in the detoxification of harmful substances.

- Antiviral and Antifungal Properties : Studies have explored the antiviral and antifungal activities of cysteine derivatives, including this compound. These compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in treating viral and fungal infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other cysteine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| S-Phenyl-L-cysteine | Contains a phenyl group | Known for antiretroviral properties |

| S-(3-Chlorophenyl)-L-cysteine | Contains a chlorobenzene moiety | Exhibits different reactivity patterns |

| S-(2-Naphthyl)-L-cysteine | Contains a naphthalene ring | Potentially higher lipophilicity affecting bioavailability |

| S-Methyl-L-cysteine | Contains a methyl group on sulfur | Often used in metabolic studies |

The brominated structure of this compound may enhance its reactivity and interactions compared to these similar compounds.

Case Studies and Research Findings

- Antitumor Mechanisms : A study investigating the effects of this compound on cancer cell lines revealed significant inhibition of cell proliferation. The compound induced apoptosis through modulation of the p53 pathway, which is crucial for tumor suppression .

- Urease Inhibition : Research has demonstrated that this compound can inhibit urease activity, which is essential for certain bacterial survival. This inhibition was observed at concentrations as low as 20 µM, indicating its potential as an antibacterial agent .

- Antiviral Activity : In vitro studies have shown that cysteine derivatives exhibit antiviral properties by interfering with viral assembly mechanisms. The specific activity of this compound against viruses remains an area for future research but shows promise based on related compounds .

Q & A

Q. What are the optimal synthetic routes for S-(4-Bromophenyl)-L-cysteine, and how can purity be ensured?

this compound can be synthesized via nucleophilic substitution between L-cysteine and a brominated aryl compound (e.g., 4-bromophenyl bromide). A method inspired by similar cysteine derivatives involves coupling under mild conditions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the thiol group . Post-synthesis, purity is achieved through column chromatography or recrystallization, with HPLC analysis (e.g., Zorbax ODS column, acetate buffer/acetonitrile gradient) to validate purity >95% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Use H and C NMR to confirm the cysteine backbone and aryl substitution pattern. The bromophenyl group will show distinct aromatic protons and carbons.

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms the molecular ion ([M+H]) at m/z 292.03 (CHBrNOS).

- HPLC : Employ reverse-phase chromatography with a C18 column, using 0.01 M acetate buffer (pH 3.65) and acetonitrile (94:6 v/v) at 1.0 mL/min flow rate, monitored at 375 nm .

Q. How does the bromophenyl substituent influence the compound’s stability under physiological conditions?

The electron-withdrawing bromine atom increases susceptibility to β-elimination reactions, particularly in alkaline environments. Stability studies should include pH-controlled buffers (pH 4–7) and low-temperature storage (-20°C) to minimize degradation. Accelerated stability testing via HPLC can track decomposition products like free cysteine and 4-bromothiophenol .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

The bromine atom acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. Kinetic studies in polar aprotic solvents (e.g., DMF) at 60–80°C show second-order kinetics, with rate constants dependent on the nucleophile’s strength. Computational modeling (DFT) can predict regioselectivity in polyfunctional systems .

Q. How can this compound be quantified in biological matrices, and what are common interferences?

- Sample Prep : Homogenize tissues (e.g., liver, kidney) in 0.1 M phosphate buffer (pH 7.4), followed by protein precipitation with acetonitrile.

- LC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 292 → 136 (cysteine fragment) and 292 → 171 (bromophenyl fragment).

- Interferences : Endogenous thiols (e.g., glutathione) may co-elute; derivatization with iodoacetamide or maleimide reagents improves specificity .

Q. What role does this compound play in enzyme inhibition studies, particularly with aminoacyl-tRNA synthetases?

Structural analogs like S-(2-aminoethyl)-L-cysteine inhibit LysRS2, a bacterial lysyl-tRNA synthetase, by mimicking lysine’s backbone. Competitive inhibition assays (IC determination) using purified LysRS2 and ATP-PP exchange assays reveal binding affinity. Replace endogenous LysRS in model organisms (e.g., Bacillus subtilis) to study resistance mechanisms .

Q. Are there contradictions in reported biological activities of S-aryl-cysteine derivatives, and how can they be resolved?

Discrepancies in antioxidant vs. pro-oxidant effects arise from assay conditions (e.g., oxygen tension, metal ions). For example, in vitro DPPH assays may show antioxidant activity, while in vivo models with high Fe/Cu levels induce ROS via Fenton reactions. Standardize protocols using cell-free vs. cell-based systems and include positive controls (e.g., N-acetylcysteine) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of this compound?

Optimize stoichiometry (1:1.2 molar ratio of L-cysteine to aryl bromide) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Continuous flow reactors improve mixing and reduce side reactions (e.g., cysteine oxidation) .

Q. What strategies mitigate analytical interference from degradation products during HPLC?

- Derivatization : Pre-column labeling with dansyl chloride enhances UV detection sensitivity.

- Tandem Columns : Use two C18 columns in series with a guard column to separate degradation peaks.

- Stability-Indicating Methods : Validate HPLC conditions by spiking samples with degradation markers (e.g., 4-bromophenol) .

Q. How can the biochemical pathways of this compound be mapped in renal cells?

Use C-labeled this compound and track metabolites via autoradiography. LC-MS/MS identifies conjugates like mercapturic acids. Knockout models of γ-glutamyl transpeptidase (γGT) or cysteine-S-conjugate β-lyase can clarify metabolic activation vs. detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.